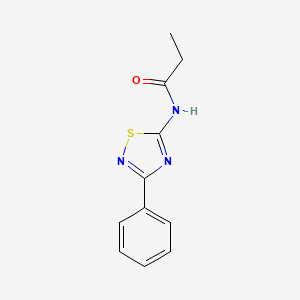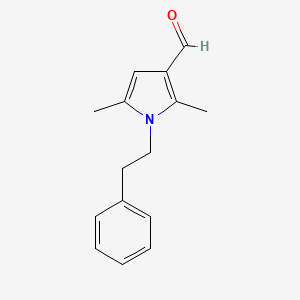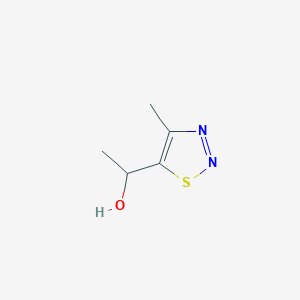![molecular formula C20H23NO2 B2989845 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione CAS No. 313661-63-1](/img/structure/B2989845.png)
2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. This compound is characterized by the presence of an adamantyl group attached to an ethyl chain, which is further connected to the isoindoline-1,3-dione core. Isoindoline-1,3-diones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione are the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes, including motor control, reward, and cognition .
Mode of Action
This compound interacts with its targets by modulating the dopamine receptors D2 and D3 . The compound acts as a ligand, binding to the allosteric site of these receptors . This interaction can lead to changes in the receptor’s conformation, influencing its ability to bind with its natural ligand, dopamine .
Biochemical Pathways
The compound’s interaction with the dopamine receptors affects the dopaminergic neurotransmission pathway . This pathway is involved in transmitting signals in the brain that affect various functions, including motor control and reward mechanisms . By modulating this pathway, this compound can influence these neurological processes .
Pharmacokinetics
These compounds are predicted to have good affinity and some pharmacokinetic parameters . .
Result of Action
The modulation of the dopamine receptors by this compound can result in various molecular and cellular effects. For instance, it has been suggested that isoindoline-1,3-dione derivatives could have potential applications as antipsychotic agents . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione are largely determined by its interactions with various biomolecules. It has been suggested that isoindoline-1,3-dione derivatives may have affinity for the human dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This suggests that this compound may play a role in biochemical reactions involving this receptor.
Cellular Effects
The cellular effects of this compound are not fully understood. Isoindoline-1,3-dione derivatives have been shown to have a variety of effects on cells. For example, some isoindoline-1,3-dione derivatives have been found to exhibit anticancer activity, inducing apoptosis and necrosis in certain types of cancer cells
Molecular Mechanism
Based on its predicted affinity for the dopamine receptor D2 , it is possible that it may exert its effects through interactions with this receptor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione typically involves the reaction of 2-(2-bromoethyl)isoindoline-1,3-dione with 1-adamantylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antiepileptic and antipsychotic activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Aminoethyl)isoindoline-1,3-dione
- 2-(2-Hydroxyethyl)isoindoline-1,3-dione
- 2-(2-Methoxyethyl)isoindoline-1,3-dione
Uniqueness
2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[2-(1-adamantyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-16-3-1-2-4-17(16)19(23)21(18)6-5-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-4,13-15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONSGYSOKDQZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2989765.png)
![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)


![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)



![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)

